3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea
Description
Properties
IUPAC Name |
3-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,1-diphenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-23-18-30-22-14-8-7-9-19(22)17-26(23)16-15-25-24(29)27(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14H,15-18H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIIXNPHFXAFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea generally involves a multi-step process. One common route begins with the synthesis of the benzo[f][1,4]oxazepine core, typically through cyclization reactions involving appropriate starting materials. Once the benzo[f][1,4]oxazepine core is synthesized, it is further reacted with suitable reagents to introduce the 2-ethyl group and subsequently the diphenylurea moiety.
Industrial Production Methods: While detailed industrial production methods may vary, the principles remain consistent: leveraging scalable, high-yield synthetic strategies that minimize byproducts and waste. Techniques such as continuous flow chemistry could be employed to enhance efficiency and reproducibility in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea can undergo various types of chemical reactions, including:
Oxidation: : Conversion to higher oxidation states under appropriate conditions.
Reduction: : Reduction to form different derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions, modifying the functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminium hydride, and common solvents like dichloromethane or ethanol.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxo derivatives, while reduction can produce different alcohol or amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a versatile intermediate in organic synthesis, enabling the preparation of a wide array of derivatives with potential utility in drug development or materials science.
Biology: Its structural features make it an interesting molecule for exploring biological activities, such as enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: Potential medicinal applications may include roles as a pharmacophore in drug design, particularly targeting diseases where benzo[f][1,4]oxazepine or urea derivatives are known to be effective.
Industry: In industry, it could be utilized in the development of new materials, such as polymers or coatings, where its unique properties might impart desirable characteristics.
Mechanism of Action
The precise mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary accordingly, potentially influencing cellular processes like signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Key Compounds
Biological Activity
The compound 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea is a complex organic molecule that belongs to the class of diphenylureas and incorporates a unique benzo[f][1,4]oxazepin moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 361.4 g/mol. Its structure features a diphenylurea backbone linked to a 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin unit, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.4 g/mol |
| CAS Number | 2034456-37-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in the metabolism of tryptophan and a significant player in immune regulation and tumor progression. Inhibition of IDO1 can enhance T-cell responses against tumors, making it a valuable target in cancer immunotherapy .
In Vitro Studies
Recent research has demonstrated that derivatives of diphenylurea exhibit significant inhibitory effects on IDO1. For instance, one study reported an IC50 value of 1.73 ± 0.97 µM for a related diphenylurea compound . This suggests that the structural modifications present in compounds like 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea could enhance their efficacy as IDO1 inhibitors.
Histone Deacetylase (HDAC) Inhibition
The presence of the benzoxazepine ring system indicates potential for HDAC inhibition. HDACs are critical targets in cancer therapy due to their role in regulating gene expression and cell cycle progression. Compounds with similar structures have shown promise as HDAC inhibitors .
Case Studies
Several studies have explored the biological activities of related compounds:
- IDO1 Inhibition : A series of N,N-diphenylurea derivatives were synthesized and tested for IDO1 inhibition. The most potent compound exhibited an IC50 value indicating strong inhibitory activity .
- HDAC Inhibition : Research on benzoxazepine derivatives has highlighted their potential as HDAC inhibitors, which are essential in cancer treatment due to their effects on gene regulation .
Q & A
Basic: What are the standard synthetic routes for synthesizing 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea?
Methodological Answer:
The synthesis typically involves three key stages:
Oxazepine Core Formation : Cyclization of precursors (e.g., benzo-fused oxazepinones) using fluorinating agents like Selectfluor under mild conditions (dichloromethane, room temperature) to introduce substituents such as fluorine .
Ethyl Linker Introduction : Alkylation or coupling reactions (e.g., ethylamine addition) with bases like triethylamine to attach the ethyl bridge .
Urea/Amide Coupling : Reaction of intermediates with diphenylurea via carbodiimide-mediated coupling (e.g., EDCI) in aprotic solvents to finalize the structure .
Critical Parameters: Reaction time, solvent polarity, and stoichiometric ratios significantly impact yield (typically 50-70% after purification via column chromatography).
Basic: What analytical techniques are essential for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring saturation. For example, the oxazepine carbonyl group appears at ~170 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~464.18 g/mol) and detects isotopic patterns for halogens (e.g., fluorine) .
- HPLC-PDA : Assesses purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Cytotoxicity Assays : Use MTT or resazurin-based assays across cancer cell lines (e.g., HL60, K562) to determine IC₅₀ values. Related compounds show IC₅₀ values of 50–200 nM .
- Enzyme Inhibition Studies : Test HDAC or kinase inhibition via fluorometric assays (e.g., HDAC-Glo™) at 1–10 µM concentrations .
- Solubility Profiling : Employ shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation .
Advanced: How can synthetic yield and purity be optimized for scale-up?
Methodological Answer:
- Continuous Flow Reactors : Improve reproducibility and reduce byproducts during fluorination or alkylation steps .
- DoE (Design of Experiments) : Optimize temperature (e.g., 25–40°C) and solvent polarity (e.g., DMF vs. THF) for coupling reactions .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and intermediate stability .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
- Validate Target Engagement : Use CRISPR-engineered cell lines to confirm specificity for HDACs or kinases .
- Assess Metabolite Interference : Perform LC-MS on cell lysates to identify degradation products that may alter activity .
Advanced: What structural modifications enhance potency in structure-activity relationship (SAR) studies?
Methodological Answer:
- Fluorine Substitution : Improves lipophilicity (logP) and target binding. For example, 7-fluoro analogs show 2-fold lower IC₅₀ than non-fluorinated derivatives .
- Ethyl Chain Length : Shortening the chain increases metabolic stability but may reduce cell permeability .
- Urea Isosteres : Replace diphenylurea with thiourea or carbamate to modulate solubility and hydrogen-bonding interactions .
Advanced: How to design analogs for improved blood-brain barrier (BBB) penetration in neurological studies?
Methodological Answer:
- Computational Modeling : Predict BBB permeability via QSAR models using descriptors like polar surface area (<90 Ų) and P-gp substrate likelihood .
- Prodrug Strategies : Introduce ester moieties to the oxazepine ring for enhanced lipophilicity, which are cleaved in vivo .
- In Situ Perfusion : Validate BBB penetration in rodent models using LC-MS quantification of brain-to-plasma ratios .
Advanced: What methodologies address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC in rodent models to identify bioavailability bottlenecks .
- Metabolite Identification : Use hepatocyte microsomes or cytochrome P450 assays to detect inactive/toxic metabolites .
- Tumor Xenograft Models : Compare in vitro IC₅₀ with in vivo tumor growth inhibition (TGI) rates at equivalent doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
